Semicarbazide, 1,4-dibenzoyl- Semicarbazide, 1,4-dibenzoyl-
Brand Name: Vulcanchem
CAS No.: 16956-44-8
VCID: VC21034745
InChI: InChI=1S/C15H13N3O3/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H2,16,18,19,21)
SMILES: C1=CC=C(C=C1)C(=O)NC(=O)NNC(=O)C2=CC=CC=C2
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol

Semicarbazide, 1,4-dibenzoyl-

CAS No.: 16956-44-8

Cat. No.: VC21034745

Molecular Formula: C15H13N3O3

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

Semicarbazide, 1,4-dibenzoyl- - 16956-44-8

Specification

CAS No. 16956-44-8
Molecular Formula C15H13N3O3
Molecular Weight 283.28 g/mol
IUPAC Name N-(benzamidocarbamoyl)benzamide
Standard InChI InChI=1S/C15H13N3O3/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H2,16,18,19,21)
Standard InChI Key NHXXLEBCTOQKJS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC(=O)NNC(=O)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(=O)NNC(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

Semicarbazide, 1,4-dibenzoyl- is a derivative of semicarbazide characterized by the presence of two benzoyl groups attached to the nitrogen atoms of the semicarbazide framework. The molecular formula for this compound is C15H13N3O3 , and it belongs to the broader class of semicarbazides, which are known for their diverse biological activities.

Structural Representation

The chemical structure can be represented by the following SMILES notation:
C1=CC=C(C=C1)C(=O)NC(=O)NNC(=O)C2=CC=CC=C2

The compound features two benzoyl groups, with one attached to the terminal nitrogen atom and the other to the internal nitrogen atom of the semicarbazide moiety. This arrangement gives the molecule unique chemical properties and reactivity patterns.

Physical Properties

The physical properties of Semicarbazide, 1,4-dibenzoyl- include its solid-state appearance at room temperature. Its molecular structure contains multiple functional groups including amide and carbonyl moieties, which contribute to its chemical behavior and interactions with biological systems.

Spectroscopic Characteristics

Spectroscopic data, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) analyses, provide important information about the functional groups and molecular environment of Semicarbazide, 1,4-dibenzoyl-. IR spectroscopy typically reveals characteristic peaks corresponding to the carbonyl groups and N-H stretching vibrations, which are useful for identifying the compound.

Synthesis Methods

Multiple synthetic routes have been reported for the preparation of Semicarbazide, 1,4-dibenzoyl- and related derivatives. The general approaches focus on the functionalization of the semicarbazide scaffold.

Reaction with Benzoyl Chloride

The most common synthesis method involves the reaction of benzoyl chloride with semicarbazide hydrochloride in an appropriate solvent such as dichloromethane. This approach typically yields products with high purity and satisfactory yields, generally above 70%.

Condensation of Acid Hydrazides

Another approach involves the condensation of acid hydrazides with isocyanates. This method has been used to synthesize similar compounds like 1-benzoyl-4-phenyl semicarbazide by refluxing acid hydrazides with phenyl isocyanate . This synthetic route could potentially be adapted for the preparation of Semicarbazide, 1,4-dibenzoyl- with appropriate modifications.

Alternative Synthetic Approaches

Research on related semicarbazides demonstrates that these compounds can also be prepared through alternative routes, including the reaction of hydrazides with carbonyl compounds followed by further functionalization . Such methodologies highlight the synthetic versatility of semicarbazide derivatives.

Chemical Reactions

Semicarbazide, 1,4-dibenzoyl- can participate in various chemical reactions typical of semicarbazides, expanding its utility in organic synthesis.

Metal Complexation

The nitrogen atoms in the semicarbazide moiety can coordinate with transition metals, forming complexes that may exhibit unique properties. This metal-binding capability is significant for potential applications in catalysis and materials science.

Condensation Reactions

The compound can undergo condensation reactions with carbonyl-containing compounds, leading to the formation of new derivatives with modified properties. These reactions are particularly valuable for creating libraries of semicarbazide-based compounds with diverse structural features.

Cyclization Reactions

Biological Activities

Semicarbazide, 1,4-dibenzoyl- and related derivatives exhibit various biological activities that make them interesting candidates for pharmaceutical research.

Pharmacological Properties

Research indicates that derivatives of semicarbazide possess various pharmacological properties, including potential antimicrobial, antiviral, and anticancer activities. These biological activities are attributed to the compound's ability to interact with specific biological targets.

Mechanism of Action

The biological activities of Semicarbazide, 1,4-dibenzoyl- are believed to result from:

  • Interaction with specific enzymes or receptors in biological systems

  • Influence on cell signaling pathways, contributing to their pharmacological effects

  • Potential inhibition of cellular processes related to disease progression

Structure-Activity Relationship

The presence of two benzoyl groups in Semicarbazide, 1,4-dibenzoyl- may enhance its lipophilicity compared to simpler derivatives, potentially affecting its absorption, distribution, and interaction with biological targets. This structural feature could be crucial for its biological activity profile.

Applications in Research and Industry

Semicarbazide, 1,4-dibenzoyl- finds applications in various scientific and industrial fields.

Pharmaceutical Development

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities. Its diverse pharmacological properties make it a candidate for drug discovery efforts.

Organic Synthesis

Semicarbazide, 1,4-dibenzoyl- serves as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds with potential biological activities. Its reactivity pattern allows for diverse transformations leading to structurally complex molecules.

Analytical Applications

Semicarbazides have been used in analytical chemistry for the detection and characterization of carbonyl compounds. Their ability to form well-defined derivatives with aldehydes and ketones makes them valuable analytical reagents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Semicarbazide, 1,4-dibenzoyl-, it is valuable to compare it with structurally related compounds.

Structural Comparison

Table 1 presents a comparison of Semicarbazide, 1,4-dibenzoyl- with structurally related compounds:

CompoundStructure FeaturesPotential Biological Activity
SemicarbazideContains one amine groupAntimicrobial, antiviral
ThiosemicarbazideContains sulfur instead of oxygenEnhanced antibacterial properties
1-(4-Nitrobenzoyl)semicarbazideNitro group substitutionIncreased anticancer activity
1-Benzoyl-4-phenyl semicarbazideSingle benzoyl group and phenyl groupAntimicrobial properties
Semicarbazide, 1,4-dibenzoyl-Dual benzoyl groupsEnhanced lipophilicity and biological activity

Applications in Water-Soluble Derivatives

Recent research has explored the development of water-soluble semicarbazide-containing derivatives for specific applications. For example, novel semicarbazide-containing sulfonamide derivatives have been designed and synthesized using a sugar tail method to enhance water solubility for potential anti-glaucoma applications . Such modifications demonstrate the versatility of the semicarbazide scaffold for developing compounds with tailored properties.

Current Research Trends

Research on semicarbazide derivatives continues to evolve, with several emerging trends in recent studies.

Development of Water-Soluble Derivatives

Recent work has focused on enhancing the water solubility of semicarbazide-containing compounds for pharmaceutical applications. For example, researchers have used a sugar tail method to synthesize semicarbazide-containing sulfonamide derivatives with improved water solubility for potential use as topical and non-irritating anti-glaucoma drugs .

Exploration of Novel Synthetic Routes

Ongoing research efforts are directed toward developing efficient and versatile synthetic methods for preparing semicarbazide derivatives with diverse structural features . These approaches aim to expand the structural diversity of semicarbazide-based compounds for various applications.

Investigation of Biological Activities

Current studies continue to explore the biological activities of semicarbazide derivatives, with particular emphasis on their potential antimicrobial, antiviral, and anticancer properties. Such investigations may lead to the development of new therapeutic agents based on the semicarbazide scaffold.

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